Tetrathymidylic acid

Description

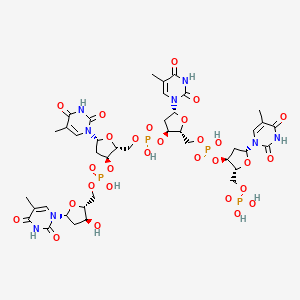

Tetrathymidylic acid (T4), a tetrameric oligonucleotide composed of four thymidine monophosphate (TMP) units linked by phosphodiester bonds, is a synthetic analog of natural nucleic acids. It has been extensively studied in immunological research due to its ability to act as a hapten—a small molecule that can elicit an immune response when conjugated to a carrier protein. Notably, T4 has been used to investigate antibody-antigen interactions, particularly in complement-fixation assays and inhibition studies . Its structural rigidity and multivalent binding capacity distinguish it from monomeric or shorter oligonucleotides, making it a valuable tool for probing nucleic acid immunogenicity.

Properties

CAS No. |

2945-57-5 |

|---|---|

Molecular Formula |

C40H54N8O29P4 |

Molecular Weight |

1234.8 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C40H54N8O29P4/c1-17-9-45(37(54)41-33(17)50)29-5-21(49)25(71-29)13-68-79(61,62)76-23-7-31(47-11-19(3)35(52)43-39(47)56)73-27(23)15-70-81(65,66)77-24-8-32(48-12-20(4)36(53)44-40(48)57)74-28(24)16-69-80(63,64)75-22-6-30(72-26(22)14-67-78(58,59)60)46-10-18(2)34(51)42-38(46)55/h9-12,21-32,49H,5-8,13-16H2,1-4H3,(H,61,62)(H,63,64)(H,65,66)(H,41,50,54)(H,42,51,55)(H,43,52,56)(H,44,53,57)(H2,58,59,60)/t21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+/m0/s1 |

InChI Key |

BOAPUABTEVWFHM-SJAYXVESSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrathymidylic acid can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of thymidine units to a growing oligonucleotide chain anchored to a solid support. Each addition cycle includes deprotection, coupling, and capping steps, followed by oxidation to form the phosphodiester bond. The final product is cleaved from the solid support and purified.

Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers that can handle large-scale synthesis. These machines follow the same principles as laboratory-scale synthesis but are optimized for higher throughput and efficiency. The use of high-purity reagents and stringent quality control measures ensures the production of consistent and high-quality oligonucleotides.

Chemical Reactions Analysis

Types of Reactions: Tetrathymidylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the phosphodiester bonds. Oxidation reactions can modify the thymidine units, affecting the overall structure and function of the oligonucleotide.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Enzymatic Cleavage: Nucleases like DNase or specific restriction enzymes.

Major Products Formed:

Hydrolysis: Mononucleotides and shorter oligonucleotides.

Oxidation: Modified thymidine units with altered chemical properties.

Enzymatic Cleavage: Specific fragments depending on the enzyme used.

Scientific Research Applications

Tetrathymidylic acid has numerous applications in scientific research:

Chemistry: Used as a model compound to study nucleotide interactions and the effects of chemical modifications on nucleic acids.

Biology: Serves as a substrate for studying DNA polymerases and other enzymes involved in DNA replication and repair.

Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.

Industry: Utilized in the development of nucleic acid-based sensors and as a standard in quality control for oligonucleotide synthesis.

Mechanism of Action

Tetrathymidylic acid exerts its effects primarily through its interactions with proteins and enzymes involved in nucleic acid metabolism. It can serve as a substrate for DNA polymerases, which incorporate it into growing DNA strands during replication. Additionally, it can bind to specific proteins, influencing their activity and stability. The molecular targets and pathways involved include DNA polymerases, nucleases, and various DNA-binding proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tetrathymidylic acid with structurally and functionally related compounds, emphasizing their biochemical properties and research applications:

Key Findings from Comparative Studies:

Inhibition Efficiency :

- This compound demonstrated 50–100x higher inhibitory capacity compared to TMP after antiserum absorption, suggesting its multi-determinant nature enhances antibody binding .

- In contrast, TMP showed minimal inhibition unless conjugated to a carrier protein.

Complement-Fixation: Unlike natural DNA or longer polynucleotides, T4 cannot mediate complement-fixation or form insoluble immune complexes, likely due to its short length and synthetic origin .

Structural Influence on Antibody Specificity :

- Anti-T4 sera exhibited cross-reactivity with TMP before absorption, but absorption with TMP-coupled carriers revealed T4-specific epitopes, highlighting its unique antigenic profile .

Research Implications and Data Contradictions

- Multi-Determinant vs. Single-Determinant Binding: T4’s tetrahedral structure allows simultaneous engagement of multiple antibody binding sites, a feature absent in monomeric TMP. This property is critical for designing synthetic antigens for vaccine development .

Contradictions in Cross-Reactivity : Some studies report persistent cross-reactivity between T4 and TMP even after absorption, suggesting shared epitopes. This underscores the need for advanced purification techniques to isolate T4-specific antibodies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tetrathymidylic acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves phosphoramidite chemistry or enzymatic polymerization. For reproducibility, document reagent purity (e.g., HPLC-grade solvents), reaction conditions (temperature, pH, ion concentration), and purification steps (e.g., anion-exchange chromatography). Validate product integrity via MALDI-TOF mass spectrometry and compare retention times with literature benchmarks .

- Key Data : Include molar ratios of thymidine derivatives, reaction yields, and spectral validation (e.g., UV absorbance at 260 nm for oligonucleotide quantification).

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor conformational changes (e.g., B-DNA to Z-DNA transitions) and dynamic light scattering (DLS) to assess aggregation. Perform stability assays at pH 4–9, buffered with Tris-EDTA or phosphate. For quantitative analysis, apply Arrhenius kinetics to degradation rates .

- Data Contradiction Tip : If CD spectra conflict with gel electrophoresis results (e.g., unexpected band shifts), re-examine buffer ionic strength or consider nuclease contamination .

Q. What analytical techniques are essential for verifying this compound purity in mixed oligonucleotide systems?

- Methodological Answer : Pair reversed-phase HPLC with diode-array detection (DAD) to separate and quantify this compound from shorter fragments. Validate using synthetic standards and spike-recovery experiments. For trace impurities, employ capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound in different solvent systems?

- Methodological Answer : Replicate experiments using deuterated solvents (e.g., D₂O vs. DMSO-d6) and standardized temperature control. Compare results with density functional theory (DFT) simulations of solvent-DNA interactions. If discrepancies persist, assess sample hydration levels or counterion effects (e.g., Na⁺ vs. Mg²⁺) using isothermal titration calorimetry (ITC) .

- Data Management : Archive raw NMR spectra (FID files) and processing parameters (e.g., apodization functions) in supplementary materials for independent validation .

Q. What experimental designs are optimal for studying this compound’s interactions with DNA-binding proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities (KD). Include negative controls (e.g., scrambled oligonucleotides) and competitive assays with unlabeled thymidine. For structural insights, combine X-ray crystallography (co-crystallization trials) and molecular dynamics simulations .

- Troubleshooting : If binding curves show non-sigmoidal behavior, test for protein oligomerization via size-exclusion chromatography (SEC) or dynamic light scattering (DLS) .

Q. How can researchers address inconsistencies in this compound’s enzymatic degradation rates across studies?

- Methodological Answer : Standardize enzyme activity units (e.g., U/μg) and pre-treat nucleases to remove contaminants. Use single-turnover kinetic assays with quenched-flow techniques to capture transient intermediates. Compare results under identical ionic strength and temperature conditions. Apply error-propagation analysis to quantify uncertainty in rate constants .

- Advanced Analysis : Use Bayesian statistics to model conflicting datasets and identify systematic biases (e.g., substrate depletion in high-throughput assays) .

Methodological Best Practices

- Reproducibility : Adhere to the "Materials and Methods" guidelines in , detailing equipment models, software versions, and statistical thresholds (e.g., p < 0.05). For novel protocols, submit step-by-step video protocols to repositories like JoVE .

- Data Presentation : Follow ’s recommendation to place raw datasets in appendices and highlight processed data (e.g., normalized binding curves) in figures. Use tools like OriginLab or Python’s Matplotlib for publication-quality visuals .

- Literature Integration : Conduct systematic reviews using PubMed and SciFinder, prioritizing primary literature over reviews. Cross-reference synthesis protocols from J. Org. Chem. or Nucleic Acids Res. to identify consensus methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.